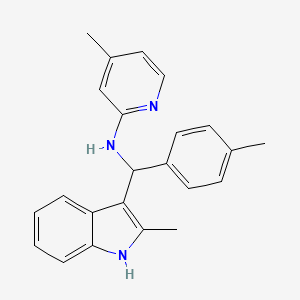

4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine

Description

The compound 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine features a pyridin-2-amine core substituted with a benzhydryl-like group comprising a 2-methylindol-3-yl moiety and a p-tolyl (4-methylphenyl) group. This structure is reminiscent of kinase inhibitors and histone deacetylase (HDAC) modulators, such as panobinostat derivatives, which utilize indole and aryl-methyl motifs for target engagement . The p-tolyl group is critical for maintaining electronic and steric compatibility in binding pockets, as evidenced in related compounds with TNF-α inhibitory activity .

Properties

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-15-8-10-18(11-9-15)23(26-21-14-16(2)12-13-24-21)22-17(3)25-20-7-5-4-6-19(20)22/h4-14,23,25H,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXASOCDPYFCFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)NC4=NC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-indole with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate, which is then reacted with 4-methylpyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with various biological targets, including proteins and nucleic acids, which can result in therapeutic effects .

Comparison with Similar Compounds

Modifications to the Aryl Group (p-Tolyl vs. Substituted Phenyl)

The p-tolyl group in the target compound plays a pivotal role in biological activity. Structural analogs with alternative aryl substitutions demonstrate reduced potency:

- N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 1163719-51-4): Replacing the p-tolyl with a 4-chlorophenyl group diminishes binding affinity in β-catenin/Tcf inhibition assays, highlighting the importance of the methyl group’s steric and electronic contributions .

- N-(Cyclohexyl(p-tolyl)methyl)pyridin-2-amine : While retaining the p-tolyl group, substituting the indole with a cyclohexyl ring alters solubility and reduces interaction with aromatic-rich binding sites, as seen in photoredox catalysis studies .

Table 1: Impact of Aryl Substitutions on Activity

Indole Ring Modifications

The 2-methylindol-3-yl group contributes to hydrophobic interactions and π-stacking. Modifications here significantly affect potency:

- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine: Fluorination at the indole 5-position enhances metabolic stability but reduces p97 ATPase inhibition compared to non-fluorinated analogs .

- FARYDAK® (panobinostat): Incorporates a 2-methylindol-3-yl group linked to an ethylamine chain, demonstrating HDAC inhibition. The absence of the p-tolyl-pyridin-2-amine moiety shifts the target profile entirely .

Pyridin-2-Amine Derivatives

Variations in the pyridin-2-amine core influence electronic properties and binding:

- N-(2-{4-[1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine (CAS 477713-82-9): A bulkier sulfonyl-pyrazole substituent on the pyridine ring improves antioxidant activity but introduces steric clashes in kinase binding .

- 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine : Replacing the benzhydryl group with an imidazo-pyridine scaffold shifts selectivity toward kinases like BRAF .

Key Research Findings

- Electronic Effects : The p-tolyl group’s methyl substituent optimizes π-π interactions and hydrophobic packing, as shown in TNF-α inhibitors where larger groups (e.g., 4-Cl, 4-CF₃) reduce activity by ~50% .

- Steric Considerations : Bulky substitutions on the indole nitrogen (e.g., tert-butyl in pyrazole analogs) disrupt binding, while methyl groups maintain optimal steric tolerance .

- Synthetic Feasibility : The target compound’s benzhydryl motif is accessible via reductive amination or Suzuki coupling, contrasting with more complex routes for piperazine-linked analogs .

Biological Activity

4-Methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing indole structures exhibit a variety of bioactivities, including:

- Anticancer : Indole derivatives have shown promise in inhibiting tumor growth across several cancer cell lines.

- Antimicrobial : Many indole-based compounds possess antimicrobial properties.

- Anti-inflammatory : Certain derivatives have been noted for their anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study by Zhang et al. demonstrated that indole-containing compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

Case Studies

-

Cell Line Studies :

Cell Line IC50 (µg/mL) Comparison to Control A549 193.93 Lower than control HT29 208.58 Comparable H460 238.14 Lower than control - Mechanism of Action :

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.